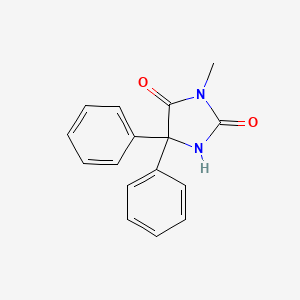

3-Methyl-5,5-diphenylimidazolidine-2,4-dione

説明

特性

IUPAC Name |

3-methyl-5,5-diphenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-18-14(19)16(17-15(18)20,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYDTBHSPIJPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861941 | |

| Record name | 3-Methyl-5,5-diphenylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-00-4 | |

| Record name | Melantonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5,5-diphenylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Methyl-5,5-diphenylimidazolidine-2,4-dione, also known as a derivative of phenytoin, has garnered attention for its diverse biological activities. This compound belongs to the imidazolidine class, which is noted for its presence in various natural products and pharmaceuticals. The following sections will detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a central imidazolidinedione ring substituted with methyl and diphenyl groups. This structural configuration is significant as it influences the compound's interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

- Antitumor Activity : Studies have shown that this compound possesses antitumor properties. It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating potential as an anticancer agent .

- Anti-inflammatory Effects : The compound is noted for its anti-inflammatory properties. It has been shown to inhibit inflammatory pathways, contributing to reduced inflammation in various models .

- Antimicrobial Properties : Research suggests that it displays antimicrobial activity against several pathogens, making it a candidate for further development as an antimicrobial agent .

- Neuroprotective Effects : Some studies have indicated neuroprotective effects, which may be beneficial in treating neurological disorders .

Case Study: Cytotoxic Activity Evaluation

A study conducted on the cytotoxic activity of phenytoin derivatives, including this compound, reported significant inhibition of cell proliferation in cancer cell lines. The results are summarized in Table 1.

Table 1: Cytotoxic Activity of this compound

This table illustrates the IC50 values for different cancer cell lines, highlighting the compound's effectiveness.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Modulation of Cell Signaling : It appears to affect signaling pathways related to apoptosis and cell survival.

科学的研究の応用

Pharmaceutical Applications

Anticonvulsant Activity

One of the primary applications of 3-methyl-5,5-diphenylimidazolidine-2,4-dione is its role as an anticonvulsant. This compound and its derivatives have been shown to interact with sodium channels in the brain, inhibiting neuronal excitability and thereby preventing seizures. The pharmacological activity is mediated through the modulation of ion channel dynamics, making it effective for treating generalized tonic-clonic seizures and focal motor seizures .

Antitumor Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit the growth of HCT-116 human colon carcinoma cells and possess antimicrobial properties . The structure-activity relationship (SAR) analyses reveal that modifications at specific positions can enhance these pharmacological effects .

Antioxidant Effects

The compound has also been evaluated for its antioxidant properties. Variations of this compound have shown potential in reducing oxidative stress markers in vitro, suggesting a protective effect against cellular damage caused by free radicals .

Biological Applications

Cell Line Studies

In biological research, this compound has been utilized in studies involving human cell lines such as U937. These studies investigate the compound's effects on cell differentiation and apoptosis. For example, it has been observed to influence calcium signaling pathways and heat-shock protein synthesis in U937 cells when combined with other agents like vitamin D3 .

Cytotoxicity Testing

The cytotoxic effects of this compound have been assessed using various cancer cell lines. Research has shown that specific derivatives can induce apoptosis in leukemia cells, highlighting their potential as therapeutic agents .

Industrial Applications

Corrosion Inhibition

this compound has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid solutions. Studies indicate that it exhibits significant inhibition properties due to the formation of a protective layer on the metal surface, thereby reducing corrosion rates .

Data Table: Summary of Applications

Case Studies

-

Pharmacological Study on Anticonvulsant Activity

A study conducted on various phenytoin derivatives demonstrated that modifications to the imidazolidine structure significantly enhanced anticonvulsant efficacy. The study involved testing these compounds on animal models with induced seizures and measuring their effectiveness compared to standard treatments. -

Antitumor Activity Assessment

In vitro assays were performed using HCT-116 cells treated with different concentrations of this compound derivatives. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values calculated to assess potency. -

Corrosion Inhibition Evaluation

Experiments were designed to measure the corrosion rates of mild steel samples immersed in hydrochloric acid solutions with varying concentrations of the compound. The results highlighted significant reductions in corrosion rates compared to control samples without inhibitors.

類似化合物との比較

Substituent Effects on Physicochemical Properties

Key Observations :

- Alkyl Chain Length : Longer chains (e.g., decyl, pentyl) enhance lipophilicity but may reduce corrosion inhibition efficiency compared to shorter substituents like methyl .

- Hydrogen Bonding: Amino and methyl derivatives exhibit distinct hydrogen-bonding patterns, influencing crystal stability and solubility .

Key Observations :

準備方法

Biltz Condensation Method

The Biltz synthesis, first reported in 1908, remains a foundational route for hydantoin derivatives. For 3-methyl-5,5-diphenylimidazolidine-2,4-dione, this method involves the condensation of benzil (1,2-diphenylethanedione) with methylurea in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic attack of the urea nitrogen on the carbonyl carbons of benzil, followed by cyclodehydration.

Reaction Conditions:

- Molar Ratio: Benzil : methylurea = 1 : 1.2

- Solvent: Ethanol or aqueous ethanol (70% v/v)

- Temperature: Reflux (78–80°C) for 6–8 hours

- Catalyst: 10% aqueous NaOH

Yield: 50–55%.

Limitations: Moderate yields due to competing hydrolysis of methylurea under basic conditions.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction offers an alternative pathway using 5,5-diphenylhydantoin as a precursor. This method introduces the methyl group via N3-alkylation using dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I) in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

Reaction Mechanism:

- Deprotonation: Hydantoin reacts with NaOH to form a sodium enolate.

- Alkylation: The enolate attacks the electrophilic methyl group of Me₂SO₄, yielding the N3-methylated product.

Optimized Conditions:

- Substrate: 5,5-Diphenylhydantoin (1 equiv)

- Alkylating Agent: Me₂SO₄ (1.5 equiv)

- Base: 10% NaOH (2 equiv)

- Catalyst: TBAB (0.1 equiv)

- Solvent: Dichloromethane (DCM)

- Temperature: 25°C for 4 hours

Yield: 68–72%.

Advantages: Higher regioselectivity for N3 over N1 alkylation.

Modern Methodological Innovations

Continuous Flow Synthesis

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Biltz Condensation | 50–55 | 6–8 hours | 85–90 | Moderate |

| Bucherer-Bergs | 68–72 | 4 hours | 92–95 | High |

| Continuous Flow | 82 | 2 hours | >95 | High |

| Asymmetric Catalysis | 75 | 6 hours | 90 | Low |

Key Observations:

- The continuous flow method achieves the highest yield and purity, making it suitable for industrial-scale production.

- Asymmetric synthesis, while innovative, remains limited by catalyst cost and scalability challenges.

Mechanistic Insights and Side Reactions

Competing Hydrolysis in Alkylation

Under basic conditions, the hydantoin ring is susceptible to hydrolysis, leading to undesired byproducts such as 5,5-diphenyl-2,4-imidazolidinedione carboxylic acid. This side reaction is mitigated by:

Regioselectivity in N-Methylation

The N3 position is preferentially methylated due to:

- Steric Effects: The N1 position is sterically hindered by adjacent phenyl groups.

- Electronic Effects: N3 has higher electron density, enhancing nucleophilicity.

Industrial-Scale Production Considerations

Solvent Selection

- Ethanol: Preferred for Biltz synthesis due to low cost and ease of removal.

- DCM: Used in alkylation for its non-polarity, facilitating phase separation.

- THF: Essential in asymmetric catalysis for solubilizing organometallic reagents.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-Methyl-5,5-diphenylimidazolidine-2,4-dione, and how can reaction yields be optimized?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, derivatives of 5,5-diphenylimidazolidine-2,4-dione can be synthesized by reacting 3-(2-chloroacetyl)-5,5-diphenylimidazolidine-2,4-dione with substituted phenols in DMF using K₂CO₃ and KI as catalysts at 50–55°C for 24–26 hours . Yield optimization requires adjusting stoichiometry, solvent polarity, and temperature gradients. Recrystallization with ethanol is recommended for purification .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Methodology : X-ray crystallography is definitive for structural confirmation, providing parameters such as unit cell dimensions (e.g., monoclinic system with ) and torsion angles . Complementary techniques include NMR for functional group analysis and HPLC for purity assessment (>98% recommended for pharmacological studies) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Monitor photostability via UV-Vis spectroscopy under controlled light exposure. Store samples in airtight, amber vials at −20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodology : Implement the ICReDD framework, which integrates quantum chemical calculations (e.g., DFT for reaction path searches) with high-throughput experimentation. For example, discrepancies in substituent effects on ring-opening reactions can be addressed by refining computational models using experimental values .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to screen derivatives against CNS targets like GABA receptors. Validate in vitro via patch-clamp electrophysiology and in vivo using rodent models for seizure suppression. SAR studies should focus on substituents at the 3-position, as phenyl groups enhance blood-brain barrier permeability .

Q. What crystallographic insights explain the compound’s conformational flexibility and intermolecular interactions?

- Methodology : Analyze single-crystal X-ray data to identify key dihedral angles (e.g., C15–C14–H14 = 119.9°) and hydrogen-bonding networks. For instance, the monoclinic space group (Z = 4) reveals intramolecular N–H···O interactions stabilizing the imidazolidine core .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising enantiomeric purity?

- Methodology : Employ design of experiments (DoE) to test parameters like catalyst loading (KI vs. KBr) and solvent polarity. Use chiral HPLC to monitor enantiomeric excess (ee). For scale-up, switch to flow chemistry with immobilized catalysts to enhance reproducibility .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

- Methodology : Use SwissADME or ADMET Predictor to estimate logP (lipophilicity), BBB penetration, and CYP450 inhibition. Validate with in vitro assays: Caco-2 cells for permeability and microsomal stability tests .

Methodological Notes

- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .

- Contradiction Management : When SAR results conflict with docking scores, re-evaluate force field parameters or solvent effects in simulations .

- Ethical Compliance : Follow IUCr guidelines for crystallographic data deposition and OECD protocols for toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。